molecular formula C10H10N2O B15291889 rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No.: B15291889
M. Wt: 174.20 g/mol
InChI Key: GSWJLAYZGZHYKW-UJNFCWOMSA-N
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Description

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile: is a complex organic compound that features a bicyclic structure with a furan ring and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile typically involves multiple steps, including the formation of the bicyclic core and the introduction of the furan and nitrile groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Functional Group Introduction: Introduction of the furan ring and nitrile group through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Substitution reactions at various positions on the bicyclic core and furan ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Amines derived from the nitrile group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile: may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile: The non-racemic form of the compound.

    Other Bicyclic Compounds: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

The unique combination of the bicyclic core, furan ring, and nitrile group in rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-10-4-7(10)5-12-9(10)8-2-1-3-13-8/h1-3,7,9,12H,4-5H2/t7-,9-,10+/m0/s1

InChI Key

GSWJLAYZGZHYKW-UJNFCWOMSA-N

Isomeric SMILES

C1[C@@H]2[C@]1([C@@H](NC2)C3=CC=CO3)C#N

Canonical SMILES

C1C2C1(C(NC2)C3=CC=CO3)C#N

Origin of Product

United States

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